Gyramide A
Description
Properties
CAS No. |
913509-94-1 |
|---|---|
Molecular Formula |
C21H27FN2O3S |
Molecular Weight |
406.51 |
IUPAC Name |
5-fluoro-N-(1-(4-isopropoxybenzyl)pyrrolidin-3-yl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H27FN2O3S/c1-15(2)27-20-8-5-17(6-9-20)13-24-11-10-19(14-24)23-28(25,26)21-12-18(22)7-4-16(21)3/h4-9,12,15,19,23H,10-11,13-14H2,1-3H3 |
SMILES |
CC1=C(S(=O)(NC2CCN(CC3=CC=C(OC(C)C)C=C3)C2)=O)C=C(F)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Gyramide A; Gyramide-A; |
Origin of Product |
United States |
Detailed Research Findings
Initial Identification through High-Throughput Screening
The initial identification of this compound likely occurred through high-throughput screening (HTS) efforts focused on discovering new inhibitors of bacterial DNA gyrase. DNA gyrase is an essential bacterial enzyme, making it a validated target for antibacterial therapy. nih.govresearchgate.net HTS allows for the rapid evaluation of large libraries of compounds for a specific biological activity. In the case of this compound, the screening would have been designed to identify compounds that inhibit the function of bacterial DNA gyrase.
Research has demonstrated that gyramides, including this compound, function as a new class of gyrase inhibitors. researchgate.netescholarship.orgacs.orgnih.gov Studies have characterized N-benzyl-3-sulfonamidopyrrolidines, the chemical class to which gyramides belong, as DNA gyrase inhibitors. researchgate.net The initial identification would have flagged compounds exhibiting inhibitory effects on gyrase activity in vitro or in bacterial cell-based assays.
Microbial Source and Cultivation Strategies
This compound is a natural product. It is produced by a Streptomyces species. asm.org Streptomyces are a genus of bacteria known for their prolific production of a wide array of bioactive secondary metabolites, including many antibiotics.
Cultivation strategies for the microbial source of this compound would involve standard microbiological techniques for growing Streptomyces. This typically includes growth on solid or in liquid media, carefully controlling factors such as temperature, aeration, and nutrient availability to optimize the production of the desired compound. Specific cultivation parameters would be developed to encourage the Streptomyces strain to produce this compound in sufficient quantities for isolation and characterization.
Extraction and Purification Methodologies
Following cultivation, the extraction and purification of this compound from the Streptomyces culture are crucial steps. As a natural product, this compound would be present within the microbial cells or secreted into the culture medium.
Extraction methodologies would involve separating the compound from the complex mixture of cellular components or the liquid medium. This often begins with harvesting the microbial biomass or the culture broth. Techniques such as solvent extraction, where this compound is partitioned into an organic solvent based on its chemical properties, are commonly employed.
Purification methodologies are then used to isolate this compound from other extracted compounds. These methods leverage differences in the physical and chemical properties of the compounds in the mixture. Common purification techniques in natural product chemistry include various types of chromatography, such as:
Column Chromatography: Separating compounds based on their differential partitioning between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC): A more advanced form of column chromatography offering higher resolution and efficiency, often used for final purification steps and analysis.
Preparative Chromatography: Similar to analytical chromatography but on a larger scale to obtain sufficient quantities of the purified compound.
Patents related to gyramide compounds mention the isolation and characterization of gyramide compounds, including details on purity and weight obtained. google.com For example, one isolation process yielded this compound with a reported purity of 98.03%. google.com
Related Gyramide Analogs and Their Discovery
The discovery of this compound has led to the identification and characterization of related compounds, known as gyramide analogs. These analogs share a similar structural scaffold, the N-benzyl-3-sulfonamidopyrrolidine structure, but may have variations in substituents. researchgate.netgoogle.com
The discovery of these analogs often occurs through several avenues:
Isolation from the same microbial source: The Streptomyces strain producing this compound may also produce structurally related compounds.
Chemical synthesis: Once the structure of this compound is known, chemists can synthesize analogs with designed modifications to explore structure-activity relationships and potentially improve properties. A library of 183 gyramide analogs has been described, generated through chemical synthesis. nih.gov
Screening of other natural product sources: Other microorganisms or natural sources might produce similar gyramide-like compounds.
Research has characterized new gyramide analogs with potent activity against DNA gyrase. nih.govresearchgate.net For instance, studies have reported the characterization of three new gyramide analogs from a library of derivatives that are potent inhibitors of DNA gyrase and active against various bacterial strains. nih.govresearchgate.net These analogs have shown activity against both Gram-negative and Gram-positive bacteria, including strains resistant to other gyrase inhibitors like ciprofloxacin (B1669076) and novobiocin (B609625). nih.govresearchgate.net
Some gyramide analogs have demonstrated more potent DNA gyrase inhibition than this compound in vitro. researchgate.net For example, Gyramides B and C were reported to be more potent inhibitors of E. coli DNA gyrase than this compound, with lower IC50 values. researchgate.net
Table 1: Examples of Gyramide Analogs and Potency against E. coli DNA Gyrase
| Compound | IC50 (E. coli DNA Gyrase) |
| This compound | 0.7-3.3 μM researchgate.net |
| Gyramide B | 0.7 μM researchgate.net |
| Gyramide C | 1.1 μM researchgate.net |
Note: IC50 values can vary depending on the specific assay conditions.
The study of these related gyramide analogs provides valuable insights into the structural features required for gyrase inhibition and can guide the development of new antibacterial agents.
Structural Elucidation and Stereochemical Assignment of Gyramide a
Spectroscopic Techniques for Structural Determination
Spectroscopic methods are fundamental in providing insights into the structural features of organic molecules like Gyramide A. By analyzing how the compound interacts with electromagnetic radiation, researchers can deduce key information about its chemical bonds and atomic arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity
NMR spectroscopy is a primary tool for determining the covalent structure of organic molecules. It provides detailed information about the types of atoms present, their relative positions, and their bonding partners by analyzing the magnetic properties of atomic nuclei, particularly 1H and 13C. Analysis of the chemical shifts, coupling constants, and integration of signals in NMR spectra allows for the identification of different structural fragments and their connectivity, which is crucial for assembling the complete molecular structure of this compound biorxiv.orgescholarship.org. Studies on gyramide analogs have reported the use of 1H and 13C NMR to confirm their structures biorxiv.orgescholarship.org.
Interactive Table 1: Representative NMR Data Analysis in Structural Elucidation
| NMR Type | Key Information from Spectrum | Contribution to this compound Structure |
| 1H NMR | Chemical shifts, splitting patterns, integration, coupling constants | Reveals types and connectivity of protons, aiding in fragment identification. biorxiv.orgescholarship.org |
| 13C NMR | Chemical shifts | Identifies unique carbon environments and the carbon skeleton. biorxiv.orgescholarship.org |
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is utilized to determine the molecular weight and elemental composition of a compound. This is achieved by measuring the mass-to-charge ratio of ions derived from the molecule. High-resolution mass spectrometry can provide a highly accurate molecular weight, which, in combination with elemental analysis, allows for the confirmation of the molecular formula. Mass spectrometry also provides fragmentation patterns that can offer additional structural information. Electrospray ionization mass spectrometry (ESI-MS) has been used in the characterization of gyramide analogs, confirming their molecular formulas escholarship.org. MS has also been applied in studies investigating the binding of related compounds to DNA gyrase, demonstrating its utility in characterizing molecular interactions relevant to this compound's target nih.gov.
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, generating a spectrum that indicates their presence. Analyzing the IR spectrum of this compound would provide evidence for the presence of key functional groups such as the sulfonamide, amine, and aromatic moieties google.comnih.gov. While detailed IR data specifically for the structural elucidation of this compound were not extensively found in the provided search results, IR spectroscopy is a standard and valuable technique in organic structure determination google.comnih.gov.
Chiroptical Methods for Absolute Stereochemistry Determination
Chiroptical methods, such as Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD), are essential for assigning the absolute configuration of chiral centers within a molecule. This compound is known to possess defined stereochemistry, indicated by the (R) designation nih.govinvivochem.cn. The determination of this absolute configuration typically involves experimental chiroptical measurements and comparison with calculated spectra or established correlations. Alternatively, if this compound was synthesized from a starting material with a known absolute configuration, the stereochemistry can be assigned based on the reaction pathway google.com. Chiral HPLC analysis has also been cited as a method for determining the absolute stereochemistry of related compounds researchgate.net.
X-ray Crystallography for Solid-State Structure Confirmation
X-ray crystallography provides a definitive three-dimensional structure of a molecule in the crystalline state, yielding precise atomic positions, bond lengths, and angles, as well as confirming the stereochemistry. While obtaining crystals of small molecules like this compound can sometimes be challenging, co-crystallization with its biological target, DNA gyrase, or the study of crystalline derivatives or analogs, can provide high-resolution structural information researchgate.net. X-ray crystallography has been instrumental in understanding the binding modes of various DNA gyrase inhibitors and the structure of the enzyme itself google.comingentaconnect.comuea.ac.uknih.govelifesciences.org. Attempts to obtain X-ray crystallographic data for gyramide compounds in complex with DNA gyrase have been documented, highlighting the importance of this technique in confirming the solid-state structure and understanding interactions google.com.
Computational Chemistry for Structural Validation
Computational chemistry methods, including density functional theory (DFT) calculations and molecular mechanics, are valuable tools for supporting experimental structural elucidation. These methods can be used to predict spectroscopic parameters (e.g., NMR shifts, vibrational frequencies) for proposed structures, allowing for comparison with experimental data to validate assignments. Computational methods can also explore different conformations and assess their relative stabilities, which can be important for understanding the molecule's behavior. Studies on DNA gyrase and its inhibitors have employed computational approaches such as molecular docking and dynamics simulations to investigate binding poses and conformational changes biorxiv.orgresearchgate.net. These methods can complement experimental data obtained for this compound by providing theoretical support for its determined structure and exploring its interactions at a molecular level biorxiv.orgresearchgate.net.
Interactive Table 2: Advanced Techniques in Structural and Stereochemical Determination
| Technique | Information Provided | Contribution to this compound Structure |
| Chiroptical Methods | Absolute configuration | Confirms the (R) stereochemistry. nih.govinvivochem.cnresearchgate.net |
| X-ray Crystallography | Precise 3D structure in the solid state, bond parameters | Confirms structure and aids in understanding binding to targets when co-crystallized. google.comresearchgate.net |
| Computational Chemistry | Theoretical prediction of properties, conformational analysis | Supports experimental data and provides insights into molecular behavior. biorxiv.orgresearchgate.net |
Biosynthesis of Gyramide a
Proposed Biosynthetic Pathway Analysis
Information regarding a proposed biosynthetic pathway for Gyramide A is not available in the reviewed scientific literature. The synthesis of many complex natural products is often accomplished via modular enzymatic pathways, such as those involving non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). These enzymatic complexes assemble molecular building blocks in a stepwise fashion to create diverse chemical structures. However, no studies have been found that specifically outline such a pathway for this compound.
Identification and Characterization of Key Biosynthetic Enzymes
Detailed information on the enzymes responsible for this compound biosynthesis is currently unavailable.
The genetic blueprint for the biosynthesis of secondary metabolites like this compound is typically encoded in a contiguous set of genes known as a biosynthetic gene cluster (BGC). Analysis of an organism's genome to identify and annotate such a cluster is a critical first step in understanding how a natural product is made. At present, there are no published reports identifying or analyzing the biosynthetic gene cluster for this compound.
The isolation and characterization of intermediates are crucial for confirming the steps of a proposed biosynthetic pathway. No studies detailing the functional characterization of any intermediates in the this compound biosynthetic pathway have been identified.
Genetic Engineering Approaches for Pathway Elucidation
Genetic manipulation, such as gene knockout or heterologous expression of biosynthetic genes, is a powerful tool for determining the function of specific enzymes in a metabolic pathway. There is no evidence in the available literature of genetic engineering techniques being applied to elucidate the biosynthesis of this compound.
Precursor Incorporation Studies
Precursor incorporation studies, which involve feeding isotopically labeled compounds to the producing organism and tracking their incorporation into the final product, provide direct evidence of the building blocks of a natural product. No such studies have been reported for this compound.
Chemical Synthesis of Gyramide a and Its Analogs
Total Synthesis Strategies of Gyramide A
Total synthesis approaches to this compound aim to construct the complete molecular scaffold from simpler precursors. While specific detailed reports on the total synthesis of this compound itself are not extensively detailed in the provided search results, the synthesis of this compound and its analogs involves the construction of a core N-benzyl-3-sulfonamidopyrrolidine structure. nih.govgoogle.com
Retrosynthetic Analysis
Retrosynthetic analysis of this compound would typically involve disconnecting key bonds to arrive at readily available starting materials. Based on the structure of this compound, which contains a pyrrolidine (B122466) ring substituted with a sulfonamide and a benzyl (B1604629) group, a possible retrosynthetic strategy might involve disconnecting the sulfonamide bond and the bond connecting the benzyl group to the pyrrolidine nitrogen. This would lead to a substituted pyrrolidine intermediate, a sulfonyl chloride, and a benzyl halide or equivalent. Further disconnections would depend on the specific substituents and the chosen synthetic route. While a specific retrosynthetic scheme for this compound is not explicitly provided in the search results, the synthesis of similar sulfonamide and pyrrolidine-containing structures often employs such disconnections. orientjchem.orgresearchgate.net
Key Synthetic Transformations and Methodologies
The synthesis of this compound and its analogs involves key transformations to assemble the molecule. One reported synthetic approach involves the reaction of a protected aminopyrrolidine with a sulfonyl chloride to form the sulfonamide linkage, followed by coupling with an aldehyde and subsequent reduction to install the benzyl group. google.com Another approach mentioned involves reversing the order of sulfonamide formation and aldehyde condensation steps. google.com These methodologies highlight the importance of reactions like sulfonamide formation and reductive amination or similar coupling strategies in constructing the this compound scaffold. The synthesis of a library of gyramide analogs has been reported using variations in aldehyde and sulfonyl chloride building blocks. nih.gov
Enantioselective Synthesis Approaches
Given that (R)-Gyramide A is a known form with biological activity nih.govinvivochem.cn, enantioselective synthesis is crucial to obtain the desired stereoisomer. The use of chiral starting materials, such as (R)-3-amino-1-N-BOC-pyrrolidine, is one approach to control the stereochemistry of the pyrrolidine core. google.com While detailed enantioselective total synthesis strategies specifically for this compound are not fully elaborated in the provided snippets, the use of enantiomerically enriched precursors is a standard method in asymmetric synthesis to achieve the desired stereochemical outcome. Research in enantioselective synthesis often involves strategies to control stereocenters during bond formation, potentially utilizing chiral catalysts or auxiliaries, although these specific methods for this compound are not detailed here. escholarship.orgnationalorganicsymposium.org
Synthesis of this compound Derivatives and Analogs
The synthesis of this compound derivatives and analogs is an active area of research aimed at discovering compounds with improved antibacterial activity, reduced efflux, and activity against resistant bacterial strains. nih.govescholarship.org
Structure-Guided Design of Analog Libraries
Structure-guided design plays a significant role in the development of this compound analogs. This involves using the structural information of the target enzyme, DNA gyrase, and understanding the binding interactions of this compound to inform the design of new molecules. ingentaconnect.comresearchgate.net By studying the structure-activity relationships (SAR) of initial gyramide compounds, researchers can identify key regions of the molecule that are important for activity and modify them to enhance potency or alter properties like efflux. nih.gov For instance, modifications to the benzyl group and the arylsulfonamide ring have been explored to change the size and polarity of the molecules. nih.gov The resistance-determining region in DNA gyrase for this compound is adjacent to the DNA cleavage gate, representing a new site for inhibitor design and guiding the development of analogs that can overcome resistance to other gyrase inhibitors. nih.gov
Diversification Strategies for Structural Modification
Diversification strategies are employed to create libraries of gyramide analogs with a wide range of structural variations. One approach involves varying the aldehyde and sulfonyl chloride building blocks used in the synthesis. nih.gov This allows for the introduction of different functional groups and substituents on the benzyl and arylsulfonamide portions of the molecule. nih.gov The synthesis of a library of 183 gyramide analogs by varying these building blocks has been reported. nih.gov These diversification strategies facilitate the exploration of the chemical space around the this compound scaffold to identify compounds with improved properties. The goal is to generate analogs with enhanced activity against a broader spectrum of bacteria, including resistant strains, and potentially improved pharmacokinetic properties. nih.govescholarship.org
5.3. Synthetic Methodologies for Photoaffinity Reagents of this compound
The synthesis of photoaffinity reagents derived from this compound has been undertaken to facilitate the identification of its primary biological targets, particularly DNA gyrase lookchem.comucdavis.edugoogle.comresearchgate.netorganicdivision.orgucdavis.edu. These specialized probes are designed to covalently label interacting proteins upon photoactivation, allowing for subsequent isolation and identification of binding partners.
Research efforts have involved the preparation of libraries of this compound analogs, and within this context, several alkyne-tagged photoaffinity probes have been synthesized lookchem.comresearchgate.netresearchgate.net. The incorporation of an alkyne handle allows for subsequent conjugation to reporter tags (such as fluorescent dyes or biotin) via click chemistry, enabling visualization, enrichment, and identification of the labeled proteins.
While detailed, step-by-step synthetic protocols for specific this compound photoaffinity reagents are not extensively described in the publicly available search results, it is indicated that these probes were developed as part of broader synthetic strategies towards this compound analogs researchgate.net. One study mentions the synthesis of a library of 183 gyramide analogs using a previously reported strategy, followed by the resynthesis and characterization of the most potent compounds, alongside the initial preparation of photoaffinity reagents researchgate.net. The synthesis of "Gyramide-Bound Photoaffinity Reagents and Analogs for DNA Gyrase" has been a subject of research at institutions such as the University of California, Davis, and the University of Wisconsin-Madison organicdivision.orgucdavis.edu.
The synthetic methodologies employed for these photoaffinity reagents involve incorporating a photoactivable group (such as a diazirine or azide, although specific groups for this compound were not detailed in the provided results) and a tag for detection or enrichment (such as an alkyne) onto the this compound core structure or its potent analogs. The precise chemical routes are developed to ensure that the modification does not significantly perturb the binding affinity and specificity of the parent compound nih.gov.
Based on the available information, the primary type of photoaffinity reagent mentioned in the context of this compound synthesis is alkyne-tagged.
| Reagent Type | Purpose | Tag Used |
| Gyramide-bound photoaffinity reagents | Elucidating primary biological targets | Alkyne |
Mechanistic Studies of Gyramide a Action
Inhibition of Bacterial DNA Gyrase Activity
Gyramide A has been shown to be a specific inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for processes like DNA replication and transcription. nih.govnih.govacs.org Its inhibitory action disrupts the normal function of this enzyme, leading to alterations in bacterial chromosome topology. nih.govnih.govacs.orgacs.org
Competitive Inhibition of DNA Gyrase ATPase Activity
A key aspect of this compound's mechanism is its ability to competitively inhibit the ATPase activity of DNA gyrase. nih.govnih.govacs.orgacs.org DNA gyrase utilizes the energy from ATP hydrolysis to introduce negative supercoils into DNA. acs.orgnih.gov By competing with ATP for binding, this compound interferes with this energy-coupling process. acs.org Research indicates that this compound is a competitive inhibitor of ATP hydrolysis, with a reported inhibition constant (Ki) of 4.35 ± 1.34 mM in Escherichia coli gyrase. acs.org This competitive inhibition occurs despite spontaneous mutations conferring resistance to this compound being centered in the GyrA subunit, while ATP hydrolysis takes place in the GyrB subunit, suggesting a potential allosteric mechanism of inhibition. nih.govacs.org
Inhibition of DNA Supercoiling Activity
The inhibition of DNA gyrase's ATPase activity by this compound directly impacts its ability to catalyze DNA supercoiling. This compound inhibits the supercoiling activity of gyrase in vitro. researchgate.net This inhibition prevents the introduction of negative supercoils, leading to the accumulation of positive supercoils in the bacterial chromosome. acs.org The resulting altered DNA topology, characterized by abnormally localized and condensed chromosomes, blocks DNA replication and interrupts chromosome segregation. nih.govnih.govacs.orgacs.org This ultimately inhibits cell division, often through a mechanism involving the SOS pathway. nih.govnih.govacs.orgacs.org
Lack of Inhibition of Topoisomerase IV Activity
Importantly, this compound demonstrates specificity for DNA gyrase and does not inhibit the closely related bacterial enzyme topoisomerase IV. nih.govnih.govacs.orgacs.orgmedchemexpress.comsigmaaldrich.com Topoisomerase IV is another type II topoisomerase involved primarily in the decatenation of chromosomes during replication. nih.govpsu.edu The lack of inhibition of topoisomerase IV by this compound distinguishes its mechanism from some other classes of topoisomerase inhibitors, such as fluoroquinolones and aminocoumarins, which can target both enzymes. nih.govnih.gov
Molecular Basis of DNA Gyrase Interaction
Understanding how this compound interacts with DNA gyrase at a molecular level is crucial for elucidating its unique mechanism.
Binding Site Analysis on Gyrase Subunits (GyrA and GyrB)
While this compound competitively inhibits ATP hydrolysis, which occurs in the GyrB subunit, studies on spontaneous E. coli mutants with reduced susceptibility to this compound have revealed point mutations primarily centered in the GyrA subunit. nih.govacs.org This finding is surprising given the competitive inhibition of GyrB's ATPase activity and suggests that this compound's binding site or its mechanism of action involves interaction with the GyrA subunit, potentially influencing the coupling of ATP hydrolysis to DNA binding by gyrase. nih.govacs.org Resistance mutations to this compound are located at sites distinct from those conferring resistance to quinolones and aminocoumarins. asm.orgasm.org
Distinct Mechanism of Action Compared to Other DNA Gyrase Inhibitors (e.g., Fluoroquinolones, Aminocoumarins)
This compound exhibits a mechanism of action that is distinct from well-established DNA gyrase inhibitors like fluoroquinolones and aminocoumarins. nih.govacs.orgnih.govresearchgate.netrsc.org Fluoroquinolones, such as ciprofloxacin (B1669076), bind to the GyrA subunit and stabilize double-stranded DNA breaks, leading to the formation of lethal cleavage complexes and linear DNA. nih.govnih.govpatsnap.com In contrast, this compound treatment does not produce linear DNA or stabilize double-stranded breaks in vitro. nih.govacs.org Aminocoumarins, like novobiocin (B609625), also competitively inhibit ATP hydrolysis by binding to the ATP binding domain of the GyrB subunit. nih.govnih.gov However, unlike this compound, aminocoumarins can also inhibit topoisomerase IV. nih.govnih.gov The distinct resistance profiles, with mutations conferring reduced susceptibility to this compound mapping to different sites than those for fluoroquinolones and novobiocin, further support that this compound interacts with gyrase through a unique mechanism and potentially a novel binding site. nih.govacs.orgnih.govasm.orgasm.org
Allosteric Inhibition Mechanisms
Studies suggest that this compound acts as a competitive inhibitor of the ATPase activity of Escherichia coli gyrase nih.govacs.orgnih.gov. Evidence points towards an allosteric mechanism of inhibition. Mutations conferring reduced susceptibility to this compound are not located adjacent to the ATP binding domain of DNA gyrase, suggesting that the compound binds to a distinct site nih.govacs.org. These resistance mutations are often found close to the DNA binding site in the GyrA subunit, leading to the hypothesis that this compound may interfere with the coupling of ATP hydrolysis to DNA binding by gyrase nih.govacs.org. This allosteric mode of action differentiates this compound from other classes of gyrase inhibitors like fluoroquinolones and aminocoumarins researchgate.netnih.gov.
Cellular Consequences of this compound Treatment in Bacterial Models
Treatment of bacterial cells with this compound leads to a cascade of cellular events stemming from its inhibition of DNA gyrase.
Alteration of Chromosome Topology in vivo
Inhibition of DNA gyrase by this compound results in significant alterations to bacterial chromosome topology in vivo. Specifically, cells treated with this compound exhibit abnormally localized and condensed chromosomes nih.govacs.orgacs.orgnih.govresearchgate.netescholarship.orgescholarship.org. This is attributed to the blockage of negative supercoiling activity, trapping the chromosome in a supercoiled state nih.govacs.org.
Induction of SOS Response Pathways in Bacteria
The altered DNA topology and stalled replication forks induced by this compound treatment trigger the bacterial SOS response pathway nih.govacs.orgacs.orgnih.govresearchgate.netescholarship.orgescholarship.orgresearchgate.net. The SOS response is a global regulatory system activated in response to DNA damage or stalled replication, leading to the induction of genes involved in DNA repair and damage tolerance frontiersin.orgplos.org. In the case of this compound, this induction is hypothesized to occur through a non-canonical mechanism that does not involve direct DNA breaks, unlike fluoroquinolones nih.govacs.orgresearchgate.net.
Blockage of DNA Replication and Chromosome Segregation
The changes in chromosome topology and the induction of the SOS response ultimately lead to the blockage of DNA replication and interruption of chromosome segregation in bacteria treated with this compound nih.govacs.orgacs.orgnih.govresearchgate.netescholarship.orgescholarship.orgresearchgate.net. The inability to properly replicate and segregate the chromosome prevents normal cell division nih.govacs.org.
Filamentation of Bacterial Cells
A notable cellular consequence of this compound treatment is the filamentation of bacterial cells nih.govacs.orgnih.gov. Filamentation is a phenomenon where bacterial cells elongate without undergoing cell division wikipedia.org. This cellular phenotype is a result of the SulA-dependent SOS response pathway being activated, which inhibits cell division nih.govacs.org.
Resistance Mechanisms to this compound
Bacterial resistance to this compound can arise through mutations in the genes encoding DNA gyrase subunits, gyrA and gyrB researchgate.netescholarship.orgrsc.orgescholarship.org. These mutations are distinct from those conferring resistance to fluoroquinolones and aminocoumarins, which is consistent with this compound's unique mechanism of action nih.govacs.orgacs.orgnih.govresearchgate.net. Importantly, bacterial strains resistant to ciprofloxacin and novobiocin show very little cross-resistance to this compound nih.govacs.orgacs.orgnih.govresearchgate.netescholarship.org. Overexpression of GyrA, GyrB, or both subunits does not suppress the inhibitory effect of gyramides, further supporting a mechanism distinct from that of some other gyrase inhibitors researchgate.netescholarship.orgrsc.orgescholarship.org.
Data Tables
The following table summarizes representative inhibitory concentration data for this compound against E. coli DNA gyrase and bacterial strains.
| Compound | Target | Assay Type | Value (µM) | Source |
| This compound | E. coli Gyrase | Supercoiling IC₅₀ | 3.3 | medchemexpress.comcaymanchem.com |
| This compound | E. coli | MIC | 10-80 | medchemexpress.comcaymanchem.com |
| This compound | P. aeruginosa | MIC | 10-80 | medchemexpress.comcaymanchem.com |
| This compound | S. enterica | MIC | 10-80 | medchemexpress.comcaymanchem.com |
| Gyramides A-C | E. coli Gyrase | IC₅₀ | 0.7-3.3 | nih.gov |
| Gyramides A-C | E. coli | MIC | 2.5-160 | nih.gov |
Note: MIC values can vary depending on the specific bacterial strain and experimental conditions.
Identification of Mutations Conferring Reduced Susceptibility (e.g., GyrA and GyrB subunits)
Reduced susceptibility to this compound has been linked to the acquisition of mutations within the genes encoding the subunits of DNA gyrase, specifically gyrA and gyrB. Studies have shown that spontaneous mutants exhibiting decreased sensitivity to this compound primarily harbor point mutations in the GyrA subunit. acs.orgnih.gov While the majority of mutations conferring reduced susceptibility to this compound are centered in GyrA, some research on gyramide analogs also indicates mutations mapping to both gyrA and gyrB genes. nih.govresearchgate.net
Crucially, the sites of these resistance mutations in GyrA and GyrB are distinct from the known mutation sites that confer resistance to other classes of DNA gyrase inhibitors, such as fluoroquinolones and aminocoumarins (like novobiocin). acs.orgnih.govasm.orgresearchgate.netgoogle.comasm.org The region in DNA gyrase associated with this compound resistance is located adjacent to the DNA cleavage gate, suggesting a novel binding site for this class of inhibitors. researchgate.netnih.gov In GyrA, these resistance mutations are often situated close to the DNA binding site. nih.gov
Role of Efflux Pumps in this compound Resistance
Efflux pumps are bacterial membrane proteins that actively transport various compounds, including antibiotics, out of the cell, thereby reducing their intracellular concentration and contributing to resistance. The role of efflux pumps in this compound resistance has also been investigated.
Biological Activities of Gyramide a in Pre Clinical Models
Antibacterial Spectrum of Gyramide A and Analogs
This compound and its analogs have shown activity against a range of both Gram-negative and Gram-positive bacterial strains. Studies have characterized the minimum inhibitory concentrations (MICs) of these compounds against various clinically relevant bacteria.
Activity Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Shigella flexneri, Salmonella enterica)
This compound and certain gyramide analogs have demonstrated activity against Gram-negative bacteria, including Escherichia coli, Shigella flexneri, and Salmonella enterica. researchgate.netnih.govescholarship.orgrsc.org Some gyramide analogs, derived from a library of 183 derivatives, were found to be active against clinical strains of these bacteria. researchgate.netescholarship.orgrsc.org For example, analog 3 showed antibacterial activity against E. coli, S. flexneri, and S. enterica serovar Typhimurium. nih.gov Further exploration of structural changes in gyramide analogs aimed to increase activity against E. coli and identify derivatives effective against other Gram-negative species. nih.gov
Activity Against Gram-Positive Bacterial Strains (e.g., Bacillus spp., Enterococcus spp., Staphylococcus spp., Streptococcus spp.)
This compound and its analogs have also shown activity against Gram-positive bacteria. researchgate.netnih.govescholarship.orgrsc.org This includes activity against Bacillus spp., Enterococcus spp., Staphylococcus spp., and Streptococcus spp. researchgate.netescholarship.orgrsc.org Specifically, certain new gyramide analogs were found to be active against all nine wild-type strains of these Gram-positive bacteria tested in one study. researchgate.netescholarship.orgrsc.org
Below is a table summarizing the general antibacterial spectrum based on the discussed research:
| Bacterial Type | Examples of Strains Tested | Activity Observed |
| Gram-Negative | Escherichia coli, Shigella flexneri, Salmonella enterica | Yes |
| Gram-Positive | Bacillus spp., Enterococcus spp., Staphylococcus spp., Streptococcus spp. | Yes |
Bacteriostatic Effects of this compound
This compound is characterized as a bacteriostatic agent. acs.orgnih.govacs.orgnih.gov This means it prevents bacterial growth rather than directly killing the bacteria. The mechanism by which this compound achieves this involves the inhibition of bacterial DNA gyrase. acs.orgnih.govacs.orgnih.gov this compound competitively inhibits the ATPase activity of Escherichia coli gyrase. acs.orgnih.govacs.orgnih.gov This inhibition leads to the production of supercoiled DNA in vivo. acs.orgnih.govacs.orgnih.gov In E. coli cells treated with this compound, abnormally localized and condensed chromosomes are observed, which blocks DNA replication and interrupts chromosome segregation. acs.orgnih.govacs.orgnih.gov These alterations in DNA topology inhibit cell division through a mechanism that involves the SOS pathway. acs.orgnih.govacs.orgnih.gov this compound is a specific inhibitor of gyrase and does not inhibit the closely related E. coli enzyme topoisomerase IV. acs.orgnih.govacs.orgnih.gov
Structure Activity Relationship Sar Studies of Gyramide a Analogs
Design and Synthesis of Gyramide A Derivatives for SAR Elucidation
The gyramides represent a family of synthetic small molecules. To explore the SAR of this class, researchers have designed and synthesized libraries of gyramide analogs. A common approach involves varying the building blocks used in the synthesis, such as different aldehydes and sulfonyl chlorides, to introduce diverse substituents onto the core gyramide structure. ctdbase.org This systematic modification allows for the investigation of the impact of different chemical groups and their positions on the molecule's activity. SAR studies have guided the creation of lead structures for further optimization. ctdbase.org
Correlating Structural Modifications with DNA Gyrase Inhibitory Activity
This compound functions by inhibiting bacterial DNA gyrase, an essential type II topoisomerase. Unlike fluoroquinolones and aminocoumarins, which bind to known sites on DNA gyrase, gyramides are reported to bind to a new, distinct site. ctdbase.org This unique binding site is located adjacent to the DNA cleavage gate in the GyrA subunit and is considered a potential target for designing new inhibitors that can circumvent existing resistance mechanisms. Importantly, this compound has demonstrated specificity for DNA gyrase and does not inhibit the closely related bacterial enzyme topoisomerase IV. ctdbase.org
In vitro studies have measured the potency of this compound and its analogs in inhibiting the supercoiling activity of DNA gyrase, typically expressed as the half-maximal inhibitory concentration (IC₅₀). For instance, this compound (referred to as compound 1 in one study and compound 3 in others) has shown IC₅₀ values in the low micromolar range against Escherichia coli DNA gyrase. SAR studies involving different analogs have revealed variations in IC₅₀ values, indicating that structural changes influence the compound's ability to inhibit the enzyme. Some analogs have demonstrated improved in vitro activity compared to this compound.
Mutations that confer bacterial resistance to gyramides have been mapped to the genes encoding the GyrA and GyrB subunits of DNA gyrase, further supporting this enzyme as the primary cellular target. ctdbase.org
Here is a table summarizing representative in vitro DNA gyrase inhibitory data:
| Compound | Target Enzyme | Species | IC₅₀ (µM) | Citation |
| This compound (1) | DNA Gyrase | E. coli | 3.3 ± 1.0 | |
| This compound (3) | DNA Gyrase | E. coli | 3.3 | |
| Analog 2 | DNA Gyrase | E. coli | 0.7 ± 0.2 | |
| Analog 3 | DNA Gyrase | E. coli | 1.1 ± 0.2 | |
| Analog 3 | DNA Gyrase | E. coli | 52 ± 9.2 nM | ctdbase.org |
| Analog 4 | DNA Gyrase | E. coli | 170 ± 48 nM | ctdbase.org |
| Analog 5 | DNA Gyrase | E. coli | 47 ± 19 nM | ctdbase.org |
Note: Different studies may use different numbering for analogs. Analogs 2 and 3 from citation are distinct from Analogs 3, 4, and 5 from citation ctdbase.org.
Influence of Substituent Changes on Antibacterial Spectrum and Potency
The antibacterial activity of gyramide analogs is assessed by determining their minimum inhibitory concentration (MIC) against a panel of bacterial strains. Gyramides have shown activity against a range of bacteria, including Escherichia coli, Pseudomonas aeruginosa, Salmonella enterica, Staphylococcus aureus, and Streptococcus pneumoniae. However, they were reported to be ineffective against Enterococcus faecalis in one study.
SAR studies have demonstrated that modifications to the gyramide structure can significantly influence both the potency and the spectrum of antibacterial activity. For example, the introduction of specific substituents, such as a cyano group or a trifluoromethyl group, at the 3-position of the benzenesulfonamide (B165840) ring in certain analogs led to improved activity against wild-type E. coli cells. ctdbase.org Some analogs have shown effectiveness against clinical strains of both Gram-negative (Escherichia coli, Shigella flexneri, and Salmonella enterica) and Gram-positive bacteria (Bacillus spp., Enterococcus spp., Staphylococcus spp., and Streptococcus spp.). ctdbase.org
Here is a table showing representative MIC data for this compound and some analogs:
| Compound | Bacterial Species | MIC (µM) | Citation |
| This compound (1) | E. coli | 10-40 | |
| This compound (1) | P. aeruginosa | 10-40 | |
| This compound (1) | S. enterica | 10-40 | |
| This compound (1) | S. aureus | 10-40 | |
| This compound (1) | S. pneumoniae | 10-40 | |
| This compound (3) | E. coli | ~20 | |
| Analog 3 | E. coli | 16 | ctdbase.org |
| Analog 4 | E. coli | 8 | ctdbase.org |
| Analog 5 | E. coli | 8 | ctdbase.org |
| Analog 4 | S. aureus subsp. aureus | 4-16 | ctdbase.org |
| Analog 4 | Enterococcus faecalis | 4-16 | ctdbase.org |
Note: Different studies may report MIC values in µM or µg/mL. Values are presented as reported in the source or converted where possible.
Impact of Structural Features on Efflux Mechanisms
A significant challenge limiting the cellular activity of gyramides, particularly against Gram-negative bacteria, is their susceptibility to bacterial efflux pumps. ctdbase.org Efflux systems actively transport antimicrobial compounds out of the bacterial cell, reducing their intracellular concentration below inhibitory levels.
SAR studies have investigated how structural modifications can impact the extent of drug efflux. It has been observed that the potency of gyramides in inhibiting DNA gyrase in vitro (low IC₅₀ values) is often higher than their cellular antibacterial potency (higher MIC values), suggesting that efflux is a major factor limiting their effectiveness in whole cells. ctdbase.org
Crucially, specific structural changes have been shown to reduce gyramide efflux in bacteria. For instance, the introduction of a cyano group (as in analog 3 and 5 from one study) or a trifluoromethyl group (as in analog 4 from the same study) at the 3-position of the benzenesulfonamide ring significantly reduced efflux. ctdbase.org Data suggests that the trifluoromethyl modification may have the largest impact on reducing efflux. ctdbase.org By reducing efflux, these modifications contribute to improved cellular potency, making the compounds more effective antibacterial agents.
Analytical Methodologies for Gyramide a
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC-MS)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are fundamental for the separation and quantification of Gyramide A. HPLC is a widely used technique for separating, identifying, and quantifying compounds in various fields, including chemistry, pharmaceuticals, and biochemistry. chemyx.com It separates components based on their interactions with a stationary and a mobile phase. chemyx.com LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. chemyx.comrsc.orgwikipedia.org This hyphenated technique is particularly powerful for analyzing complex mixtures and can provide both quantitative and qualitative information about the separated components. rsc.orgwikipedia.org LC-MS is suitable for the analysis of polar, ionic, thermally unstable, and nonvolatile compounds, which are often challenging for other techniques like Gas Chromatography-Mass Spectrometry (GC-MS). chemyx.comwikipedia.org The coupling of LC with MS allows for highly sensitive and selective detection, even in complex biological or environmental samples. rsc.orgwikipedia.org While LC separates compounds by their physicochemical properties, MS differentiates them by their mass-to-charge ratio, offering a dual selectivity that enhances analytical power. chemyx.com
Spectroscopic Methods for Detection and Purity Assessment
Spectroscopic methods play a role in the detection and purity assessment of this compound. Ultraviolet-Visible (UV/Vis) spectroscopy is one such method. For (R)-Gyramide A (hydrochloride), UV/Vis spectroscopy shows characteristic maximum absorbance wavelengths (λmax) at 229, 275, and 282 nm. caymanchem.com This spectral information can be used to identify the compound and, in conjunction with other data, assess its purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR, is another spectroscopic technique used to confirm the structure of synthesized compounds, which would be applicable to this compound and its analogs. biorxiv.org
Bioanalytical Assays for In Vitro and Cellular Studies (e.g., ATPase activity assays, supercoiling assays, cell filamentation assays)
Bioanalytical assays are critical for understanding the biological activity of this compound, particularly its effects on DNA gyrase and bacterial cells.
ATPase Activity Assays: this compound is known to competitively inhibit the ATPase activity of bacterial DNA gyrase. nih.govacs.orgescholarship.org Spectrophotometric-coupled enzyme assays are used to measure the DNA-dependent ATPase activity of recombinant E. coli gyrase in the presence of this compound. nih.govacs.org These assays typically involve coupling the hydrolysis of ATP to the reduction of NADH, which can be continuously monitored spectrophotometrically. nih.gov This method allows for the determination of the inhibitory potency of this compound on the energy-transducing function of gyrase. ADP, a product of ATP hydrolysis, is known to inhibit both the ATPase and strand-passing activity of DNA topoisomerase II and can competitively inhibit the formation of the ATP-gyrase complex, thereby inhibiting ATPase and catalytic activity. nih.gov
Supercoiling Assays: DNA gyrase introduces negative supercoils into DNA, a crucial process for DNA replication, transcription, and recombination. nih.gov this compound inhibits the supercoiling activity of gyrase in vitro and produces supercoiled DNA in vivo. nih.govacs.orgescholarship.org In vitro supercoiling assays typically use relaxed plasmid DNA (e.g., pBR322) as a substrate and measure the ability of gyrase to introduce negative supercoils, which can be visualized by gel electrophoresis. inspiralis.cominspiralis.com The inhibition of this activity by this compound can be quantified. In vivo supercoiling can be characterized by treating bacterial cells with this compound and analyzing the supercoiled state of plasmid DNA. nih.govacs.org
Cell Filamentation Assays: Treatment of E. coli cells with this compound causes cell filamentation. nih.govacs.org This is a result of the SOS response induced by the altered DNA topology caused by gyrase inhibition, which ultimately halts cell growth and interrupts chromosome segregation. nih.govacs.orgescholarship.org Cell filamentation can be quantified using microscopy and image analysis software, such as MATLAB-based MicrobeTracker, which uses edge detection algorithms to determine cell lengths. nih.govacs.org Microscopy techniques, including phase contrast and epifluorescence microscopy, are used to visualize the cells and their chromosomes (e.g., using DAPI staining). nih.govacs.org
Mutagenesis and Genetic Screening for Resistance Studies
Data from resistance studies can be presented in tables showing the MIC values of this compound and other antibiotics against various bacterial strains, including parent strains and resistant mutants.
Example Data Table (Illustrative based on search results):
| Strain | This compound MIC (μg/mL) | Ciprofloxacin (B1669076) MIC (μg/mL) | Novobiocin (B609625) MIC (μg/mL) |
| E. coli Parent Strain | 0.1 | 0.0016 | 0.8 |
| E. coli GyrA Mutant 1 | >10 | 0.0016 | 0.8 |
| E. coli GyrA Mutant 2 | 10 | 0.0032 | 0.8 |
| E. coli GyrB Mutant 1 | 10 | 0.0032 | 0.8 |
(Interactive Data Table Placeholder: An interactive table would be presented here, allowing users to sort or filter the data.)
A table listing all compound names mentioned in the article and their corresponding PubChem CIDs will be provided at the end of the article.
Future Research Directions and Perspectives for Gyramide a
Elucidation of Additional Molecular Targets or Off-Targets
While Gyramide A has been shown to specifically inhibit DNA gyrase in E. coli, further research is needed to comprehensively elucidate its molecular targets and potential off-targets in a broader range of bacterial species and biological systems. Understanding the full spectrum of interactions is crucial for assessing its specificity and potential for unintended effects. Studies have indicated that the primary target of quinolones, another class of gyrase inhibitors, can vary between bacterial species, such as targeting topoisomerase IV in Staphylococcus aureus. nih.govacs.org Evaluating the activity of this compound against other bacterial topoisomerases and essential bacterial enzymes is important. Furthermore, investigating potential interactions with host cell targets at higher concentrations is relevant for therapeutic development, although information on mammalian cytotoxicity is generally excluded from this scope.
Exploration of Combination Therapies with this compound
The potential for using this compound in combination therapies is a significant area of future research, particularly in combating multidrug-resistant bacteria. Combining drugs that act on different biological targets or mechanisms can enhance efficacy and reduce the development of resistance. rsc.org Research has already explored the antibiotic effects of gyramides in combination with efflux pump inhibitors, such as MC-207,110, to improve their effectiveness against Gram-negative bacteria which utilize efflux mechanisms to reduce intracellular drug concentrations. researchgate.netnih.govresearchgate.netresearchgate.net Future studies could investigate combinations of this compound with other classes of antibiotics targeting different pathways, or with agents that disrupt bacterial defense mechanisms. This approach aligns with the broader strategy of developing multi-target inhibitors or using combination therapies to overcome bacterial resistance. rsc.orgmdpi.com
Structural Biology of this compound-Gyrase Complexes
Detailed structural studies of this compound in complex with bacterial DNA gyrase are crucial for understanding its unique binding mode and mechanism of inhibition. DNA gyrase is a tetrameric enzyme composed of GyrA and GyrB subunits. nih.govwikipedia.org this compound is reported to inhibit the ATPase activity located in the GyrB subunit, yet resistance mutations have been found in the GyrA subunit, suggesting a complex or allosteric mechanism of inhibition. nih.govacs.org The this compound resistance-determining region in DNA gyrase is located adjacent to the DNA cleavage gate in GyrA, representing a novel site for inhibitor design. nih.govresearchgate.net Structural techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution insights into how this compound interacts with the gyrase enzyme, including identifying specific binding residues and conformational changes induced upon binding. google.comrcsb.org This structural information can then inform the rational design of novel gyramide analogs with improved potency and specificity. google.comnih.gov
Advanced Synthetic Methodologies for Novel Gyramide Scaffolds
Developing advanced synthetic methodologies is essential for creating a diverse library of novel gyramide scaffolds and analogs. This allows for the exploration of structure-activity relationships (SAR) to identify compounds with enhanced antibacterial activity, improved pharmacokinetic properties, and reduced susceptibility to resistance mechanisms. nih.govgoogle.comnih.gov While the core N-benzyl-3-sulfonamidopyrrolidine structure of gyramides has been established, future research will focus on synthesizing derivatives with modifications to different parts of the molecule. google.comnih.gov This includes exploring variations in the substituents on the benzyl (B1604629) group, the pyrrolidine (B122466) ring, and the sulfonamide moiety. High-throughput synthesis and screening methods can accelerate the identification of promising new compounds. researchgate.netnih.gov The goal is to discover novel gyramide analogs that retain potent gyrase inhibition while overcoming limitations such as efflux by bacterial pumps or limited activity against certain bacterial species. researchgate.netnih.gov
Investigation of this compound in Complex Biological Systems (Non-Human Models)
While initial studies on this compound have been conducted in bacterial cultures and some in vivo models, further investigation in more complex non-human biological systems is necessary to fully understand its efficacy and pharmacokinetics. escholarship.orgacs.orgnih.govacs.orgnih.govresearchgate.net This includes studies in relevant animal models of bacterial infection to evaluate its efficacy in a living organism, assess its distribution and metabolism, and identify potential challenges related to bioavailability and clearance. researchgate.net Such studies are critical for bridging the gap between in vitro findings and potential therapeutic applications. Evaluating the compound in models that mimic human infections will provide valuable data on its effectiveness against various pathogens and inform decisions about further development.
Development of this compound as a Chemical Biology Tool
This compound's specificity for DNA gyrase and its distinct mechanism of action make it a valuable tool for chemical biology research. acs.orgnih.govacs.orgnih.govresearchgate.netresearchgate.net Future research can leverage this compound to further probe the intricate relationship between DNA topology, gyrase activity, and essential bacterial processes such as replication, transcription, and cell division. escholarship.orgacs.orgnih.govacs.orgnih.govresearchgate.netresearchgate.net Using this compound as a chemical probe can help dissect the roles of gyrase and topoisomerase IV in different bacterial species and under various physiological conditions. nih.govacs.org It can also be used to study the consequences of altering DNA supercoiling on gene expression and other cellular functions. Developing photoaffinity reagents based on the gyramide scaffold is another avenue for chemical biology, allowing for the identification of gyrase-interacting proteins and a deeper understanding of the gyrase complex in its native environment. google.comucdavis.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
